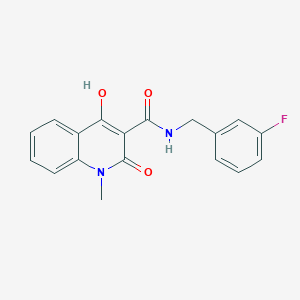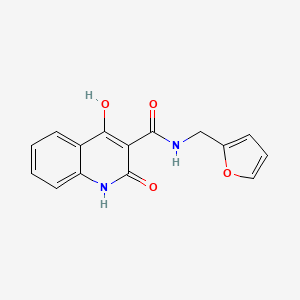
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as HOCPCA, is a synthetic compound that belongs to the class of coumarin derivatives. HOCPCA has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and physiological effects:
Studies have shown that 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in humans.
In conclusion, 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenyl isocyanate in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)21-16(20)13(14)15(19)17-10-6-2-1-3-7-10/h1-9,18H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNDSOTCXDFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715727 |
Source


|
| Record name | 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
CAS RN |
14206-95-2 |
Source


|
| Record name | 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)







![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)




